Methyl 1-[2-(hydroxymethyl)phenyl]-5-methyl-1H-pyrazole-3-carboxylate
Overview
Description
“Methyl 1-[2-(hydroxymethyl)phenyl]-5-methyl-1H-pyrazole-3-carboxylate” is a chemical compound with the molecular formula C13H14N2O3 .
Molecular Structure Analysis
The molecular structure of “Methyl 1-[2-(hydroxymethyl)phenyl]-5-methyl-1H-pyrazole-3-carboxylate” consists of a pyrazole ring attached to a phenyl ring and a carboxylate group . The InChI code for this compound is 1S/C13H14N2O3/c1-9-7-11(13(17)18-2)14-15(9)12-6-4-3-5-10(12)8-16/h3-7,16H,8H2,1-2H3 .Scientific Research Applications
Structural and Synthesis Studies
Synthesis and Structural Analysis : Methyl 5-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate, a compound closely related to the target molecule, was synthesized using a one-pot method and characterized through crystallographic studies. This work provides foundational knowledge for the synthesis and structural understanding of related pyrazole carboxylates (Saeed, Arshad, & Flörke, 2012).
Crystal Structure Determination : Detailed crystallographic analysis has been conducted on related pyrazole compounds, highlighting the importance of structural studies in understanding the physicochemical properties of these molecules. For instance, a study on Methyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate provided insights into its crystal structure and theoretical investigations, aiding in the synthesis and application of such compounds (Viveka et al., 2016).
Biological and Antifungal Applications
Biological Activity Evaluation : Novel derivatives of pyrazole compounds, including the closely related 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol, have been synthesized and evaluated for their biological activities. This includes studying their effects on cell cycle arrest and autophagy in A549 lung cancer cells, indicating the potential therapeutic applications of these compounds (Zheng et al., 2010).
Antifungal Activity Studies : Compounds structurally similar to the target molecule have been synthesized and tested for their antifungal properties. For instance, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides exhibited significant antifungal activities against a range of phytopathogenic fungi, demonstrating the potential use of these compounds in agricultural applications (Du et al., 2015).
Material Science and Chemical Interactions
- Chemical Interaction Studies : Research on pyrazole ester derivatives, like 5-[3-(substituted)-propoxy]-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester, has shown how these compounds interact with solvents like acetone. Studies have focused on understanding the nature of host–guest interactions and the role of C–H⋯π interaction in stabilizing these complexes, which is critical for designing materials with specific properties (Tewari et al., 2014).
Future Directions
The future directions for research on “Methyl 1-[2-(hydroxymethyl)phenyl]-5-methyl-1H-pyrazole-3-carboxylate” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities . Pyrazoles are considered privileged scaffolds in medicinal chemistry, and their biological activities are of significant interest .
properties
IUPAC Name |
methyl 1-[2-(hydroxymethyl)phenyl]-5-methylpyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-7-11(13(17)18-2)14-15(9)12-6-4-3-5-10(12)8-16/h3-7,16H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZWHXXMXVPCKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2CO)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401131947 | |
Record name | 1H-Pyrazole-3-carboxylic acid, 1-[2-(hydroxymethyl)phenyl]-5-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401131947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-[2-(hydroxymethyl)phenyl]-5-methyl-1H-pyrazole-3-carboxylate | |
CAS RN |
1251950-60-3 | |
Record name | 1H-Pyrazole-3-carboxylic acid, 1-[2-(hydroxymethyl)phenyl]-5-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1251950-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-3-carboxylic acid, 1-[2-(hydroxymethyl)phenyl]-5-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401131947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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